molecular formula C5H4F2O3 B2404196 4,4-Difluorooxane-2,6-dione CAS No. 2309460-79-3

4,4-Difluorooxane-2,6-dione

Cat. No.: B2404196
CAS No.: 2309460-79-3
M. Wt: 150.081
InChI Key: LNLDXLRVPQIPFD-UHFFFAOYSA-N
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Description

4,4-Difluorooxane-2,6-dione is a heterocyclic compound that contains two fluorine atoms and an oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorooxane-2,6-dione typically involves the introduction of fluorine atoms into an oxane ring. One common method is the fluorination of oxane-2,6-dione using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using automated reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorooxane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluorinated oxane derivatives.

    Reduction: Reduction reactions can yield partially or fully reduced products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated oxane derivatives, while reduction can produce partially or fully reduced oxane compounds .

Scientific Research Applications

4,4-Difluorooxane-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4-Difluorooxane-2,6-dione involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various functional groups, influencing the reactivity and stability of the compound. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropyrrolidine-2,5-dione: Similar in structure but contains a pyrrolidine ring instead of an oxane ring.

    4,4-Difluorotetrahydrofuran-2,5-dione: Contains a tetrahydrofuran ring, differing in the ring structure.

Uniqueness

4,4-Difluorooxane-2,6-dione is unique due to its specific ring structure and the presence of two fluorine atoms at the 4,4-positions. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

4,4-difluorooxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2O3/c6-5(7)1-3(8)10-4(9)2-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLDXLRVPQIPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309460-79-3
Record name 4,4-difluorooxane-2,6-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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